
9,9-Dimethyl-9,10-dihydroacridine
Overview
Description
9,9-Dimethyl-9,10-dihydroacridine is an organic compound with the molecular formula C15H15N. It is a derivative of acridine, characterized by the presence of two methyl groups at the 9th position and a hydrogenated 9,10-dihydro structure. This compound is known for its stability and unique photophysical properties, making it a valuable component in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Cross-Coupling Reaction: One common method for synthesizing this compound involves the Buchwald-Hartwig cross-coupling reaction.
Recrystallization: After the initial synthesis, the compound can be purified through recrystallization in solvents such as hexane.
Industrial Production Methods:
High-Temperature Condensation: Industrially, this compound can be produced by the high-temperature condensation of acetone and diphenylamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of acridine derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in substitution reactions, where functional groups are introduced at specific positions on the acridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium catalysts are often employed in substitution reactions.
Major Products:
Acridine Derivatives: Oxidation typically yields acridine derivatives.
Hydrogenated Compounds: Reduction results in various hydrogenated forms of the compound.
Functionalized Acridines: Substitution reactions produce functionalized acridines with diverse properties.
Chemistry:
Organic Light Emitting Diodes (OLEDs): this compound is used in the development of thermally activated delayed fluorescence materials for efficient OLEDs.
Catalysis: It serves as an organic base catalyst in various organic synthesis reactions.
Biology and Medicine:
Antibacterial Agents: Derivatives of this compound have shown potent antibacterial activity against resistant strains of bacteria.
Fluorescent Probes: The compound is used in the design of fluorescent probes for biological imaging due to its excellent photophysical properties.
Industry:
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9,10-dihydroacridine varies depending on its application:
Thermally Activated Delayed Fluorescence (TADF): In OLEDs, the compound exhibits TADF by facilitating the reverse intersystem crossing from the triplet to the singlet state, enhancing the efficiency of light emission.
Antibacterial Activity: The antibacterial mechanism involves the promotion of FtsZ polymerization and disruption of Z-ring formation, leading to the inhibition of bacterial cell division and subsequent cell death.
Comparison with Similar Compounds
Benzothiadiazole Derivatives: These compounds also serve as donor-acceptor materials in OLEDs and share similar electronic properties.
Uniqueness:
Enhanced Stability: this compound is noted for its high thermal stability and resistance to photodegradation, making it superior in applications requiring long-term stability.
Versatile Applications: Its ability to function as both a catalyst and a photophysical material highlights its versatility compared to other similar compounds.
Biological Activity
9,9-Dimethyl-9,10-dihydroacridine (DMDA) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of DMDA, focusing on its pharmacological effects, synthesis methods, and applications in various fields.
DMDA is characterized by its acridine backbone, which contributes to its electronic properties and biological interactions. The compound has a molecular formula of and exhibits a moderate solubility profile. Its log P values indicate varying degrees of lipophilicity, which influences its bioavailability and permeability across biological membranes.
Pharmacological Effects
- CYP Enzyme Inhibition : DMDA has been identified as an inhibitor of several cytochrome P450 enzymes:
- Blood-Brain Barrier Permeability : DMDA is classified as a blood-brain barrier (BBB) permeant, which suggests potential applications in neuropharmacology .
- Antioxidant Activity : Research indicates that derivatives of DMDA exhibit antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions .
- Photophysical Properties : DMDA has been utilized in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties, including fluorescence and thermal stability .
Synthesis Methods
The synthesis of DMDA can be achieved through various methods, including:
- One-Pot Synthesis : A modular approach involving ortho-C alkenylation followed by hydroarylation has been reported, yielding high functional group compatibility and good yields .
- Cross-Coupling Reactions : Buchwald–Hartwig cross-coupling reactions have been employed to synthesize DMDA derivatives with tailored electronic properties for specific applications .
Case Study 1: Photocatalysis
DMDA derivatives have shown promise as photocatalysts in organic transformations. Their ability to facilitate electron transfer processes makes them suitable for applications in sustainable chemistry .
Case Study 2: TADF Materials
The incorporation of DMDA into thermally activated delayed fluorescence (TADF) materials has demonstrated enhanced efficiency in OLEDs. This application highlights the compound's significance in the field of optoelectronics .
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Log P (iLOGP) | 2.45 |
Solubility | 0.00783 mg/ml |
CYP Enzyme Inhibition | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |
BBB Permeability | Yes |
Antioxidant Activity | Yes |
Scientific Research Applications
Photophysical Properties and Organic Electronics
1. Electroluminescent Devices
9,9-Dimethyl-9,10-dihydroacridine is used in the development of organic light-emitting diodes (OLEDs). Research indicates that derivatives of this compound exhibit deep-blue electroluminescence and efficient exciton production. A study highlighted the synthesis of derivatives that combine prompt fluorescence and thermally activated delayed fluorescence (TADF), achieving efficiencies of exciton production as high as 73% in host-free devices .
2. Donor-Acceptor Systems
The compound has been incorporated into donor-acceptor systems, particularly with benzothiadiazole acceptors. These systems exhibit interesting redox properties and are potential luminophores capable of generating hot excitons. The design of these compounds involved computational methods to optimize their electronic properties, leading to promising candidates for use in advanced optoelectronic applications .
Material Science Applications
3. Glass Formation
Research has shown that certain derivatives of this compound can form glasses with a glass transition temperature of approximately 80 °C. This property is significant for creating stable amorphous materials that can be utilized in various applications including coatings and packaging materials .
Medicinal Chemistry
4. Coordination Chemistry
The coordination chemistry of this compound-based ligands has been explored for their potential in metal complexation. These complexes can be utilized in catalysis and as therapeutic agents. The synthesis of asymmetrical ligands from this compound has shown promising results in forming stable complexes with various main group metals .
Table 1: Summary of Key Applications
Properties
IUPAC Name |
9,9-dimethyl-10H-acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQNGYLWKBMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064185 | |
Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-02-3 | |
Record name | 9,9-Dimethyl-9,10-dihydroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6267-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9-Dimethylcarbazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9-DIMETHYLACRIDAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dihydro-9,9-dimethylacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,9-DIMETHYLCARBAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOD9JH3PHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,9-Dimethyl-9,10-dihydroacridine?
A1: The molecular formula of this compound is C15H15N, and its molecular weight is 209.29 g/mol.
Q2: Are there any characteristic spectroscopic features of DMAC?
A2: DMAC derivatives often exhibit characteristic absorption and emission spectra, which can be influenced by the attached acceptor unit and solvent polarity [, , ]. Theoretical calculations like density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to analyze and predict these spectroscopic properties [, , , ].
Q3: Is DMAC thermally stable?
A3: DMAC derivatives generally show high thermal stability. For example, compounds incorporating DMAC as a donor unit have demonstrated 5% weight loss temperatures exceeding 300 °C [].
Q4: How does DMAC perform in thin films for OLED applications?
A4: DMAC derivatives have shown promising results as emitters in organic light-emitting diodes (OLEDs). They can be used in both doped and non-doped configurations [, , , , ]. Factors like molecular configuration and aggregation-induced emission (AIE) properties significantly influence the performance in thin films [, , ].
Q5: Are there any strategies to improve the stability of DMAC-based OLEDs?
A5: Research indicates that reducing the excited-state dipole moment of DMAC-based TADF emitters can improve device stability. For example, attaching a donor and acceptor at the 1- and N-positions of carbazole, respectively, resulted in a smaller excited-state dipole moment and enhanced operational lifetime compared to the 3- and N-substituted analog [].
Q6: How is computational chemistry employed in DMAC research?
A6: Computational methods like DFT and TD-DFT are extensively used to predict the electronic and optical properties of DMAC-based compounds. These calculations provide insights into energy levels, singlet-triplet energy gaps (ΔEST), and oscillator strengths, which are crucial for designing efficient TADF emitters [, , , ].
Q7: How does modifying the structure of DMAC affect its properties?
A7: Structural modifications of DMAC significantly impact its photophysical and electronic properties. For instance, introducing electron-withdrawing groups like fluorine or trifluoromethyl groups at the 2,7-positions of DMAC can fine-tune the donor strength and emission color of the resulting TADF emitters []. Similarly, changing the linking position of DMAC on a diphenylsulfone acceptor unit can influence the energy levels, minimize reorganization energy, and affect the emission color [].
Q8: How does the choice of acceptor unit impact the performance of DMAC-based TADF emitters?
A8: The acceptor unit plays a crucial role in determining the emission color and efficiency of DMAC-based TADF emitters. For example, using 2,3-dicyanopyrazino phenanthrene as an acceptor with DMAC yielded yellow to deep-red emissions, while diphenylethyne as an acceptor resulted in sky-blue emission [, ].
Q9: What is the impact of intramolecular hydrogen bonding in DMAC-based TADF emitters?
A9: Introducing intramolecular hydrogen bonding in DMAC-based TADF emitters can be beneficial. It can lead to reduced singlet-triplet energy splitting, suppressed non-radiative decay, and enhanced luminescence efficiency, ultimately improving the performance of solution-processed non-doped OLEDs [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.